



### Enhancing tumor-to-background ratio in 18F-PSMA-1007 imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | 18F-Psma 1007 |           |
| Cat. No.:            | B11934056     | Get Quote |

### 18F-PSMA-1007 Imaging: Technical Support Center

Welcome to the technical support center for 18F-PSMA-1007 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the tumor-to-background ratio (TBR) and troubleshooting common issues encountered during experiments.

### Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background uptake with 18F-PSMA-1007?

A1: 18F-PSMA-1007 is characterized by high hepatobiliary excretion, leading to significant physiological uptake in the liver and spleen.[1][2] Additionally, non-specific uptake can occur in benign lesions, such as ganglia, healing fractures, and inflammatory tissues.[3][4][5] Studies have also shown that PSMA is expressed in the capillaries of some benign lesions like angiolipomas, which can cause false-positive findings.[4][5]

Q2: How does uptake time affect the tumor-to-background ratio (TBR)?

A2: Delayed imaging generally improves the TBR. Studies have shown that imaging at 2 to 3 hours post-injection allows for clearance of the tracer from the blood pool and soft tissues, while tumor uptake continues to increase.[6][7] One study comparing imaging at 60 and 120 minutes post-injection found that the median maximum standardized uptake value (SUVmax) in



tumor lesions significantly increased from 10.98 to 15.51.[2][8] This leads to a better contrast between tumors and surrounding background tissues.[6][9]

Q3: Why is there sometimes significant 18F-PSMA-1007 uptake in the bladder, despite its primary hepatobiliary clearance?

A3: While 18F-PSMA-1007 is known for its low urinary excretion, which is an advantage over tracers like 68Ga-PSMA-11, unexpected bladder activity can still occur in some patients.[6][10] [11][12] The exact reasons are not fully understood, but it does not appear to be correlated with patient characteristics like age, weight, or liver and kidney function.[10][12] This variability can sometimes interfere with the assessment of lesions in the pelvic region.[10][12]

Q4: Can the type of PET scanner used affect the detection of non-specific uptake?

A4: Yes, the technology of the PET scanner can influence the detection of unspecific bone uptake (UBU). A study found that UBUs were significantly more frequent in images acquired with digital PET/CT scanners compared to analog scanners.[3] This is likely due to the higher spatial resolution and sensitivity of digital systems.

#### **Troubleshooting Guides**

This section provides solutions to specific problems you may encounter during your 18F-PSMA-1007 imaging experiments.

#### **Issue 1: High Hepatic Uptake Obscuring Liver Lesions**

- Problem: Intense physiological uptake in the liver makes it difficult to distinguish true metastatic lesions from background noise.
- Troubleshooting Steps:
  - Optimize Uptake Time: Perform delayed imaging at 2-3 hours post-injection. While liver uptake may also increase over time, the tumor-to-liver ratio can improve.[6][9]
  - Image Reconstruction: Utilize advanced reconstruction algorithms like the block-sequential regularization expectation maximization (BSREM). This technique can enhance image



contrast and reduce noise, which may help in differentiating lesions from the background. [1][13][14]

 Correlative Imaging: Fuse PET images with high-resolution anatomical imaging like contrast-enhanced CT or MRI to help delineate suspicious areas.

## Issue 2: Unspecific Bone Uptake Leading to False Positives

- Problem: Focal uptake in the bones without any corresponding morphological changes on CT can be misinterpreted as metastases.[3] This is a known pitfall with 18F-PSMA-1007.[3]
- Troubleshooting Steps:
  - Morphological Correlation: Carefully examine the corresponding CT or MRI images for any benign explanations, such as fractures, degenerative changes, or bone marrow islands.[3]
  - Quantitative Analysis: While not definitive, UBUs often present with mild-to-moderate uptake (e.g., SUVmax < 10.0).[3] Very high focal uptake is more likely to be malignant.</li>
  - Follow-up Imaging: In equivocal cases, follow-up imaging may be necessary to assess for changes over time.[9]

## Issue 3: Poor Image Quality and Low Contrast-to-Noise Ratio (CNR)

- Problem: Images appear noisy, making it difficult to confidently identify small lesions.
- Troubleshooting Steps:
  - Adjust Acquisition Time: Increasing the acquisition time per bed position can improve image quality. An activity time product (administered activity in MBq/kg × acquisition time in min) of around 8 has been shown to provide a good balance between CNR and noise levels.[13][14]
  - o Optimize Reconstruction Parameters: When using BSREM, the choice of the β value is crucial. A β value between 700 and 900 for an activity time product of 8 has been



suggested as optimal.[13][14] Lower  $\beta$  values can increase noise.[1][13][14]

 Administered Activity: Ensure the administered activity is appropriate for the patient's weight. A common dosage is 4 MBq/kg.[1][13][14]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from studies on optimizing 18F-PSMA-1007 imaging.

Table 1: Impact of Uptake Time on SUVmax in Lesions and Organs

| Tissue/Lesion                 | SUVmax at 60<br>min (Median) | SUVmax at 120<br>min (Median) | % Change | Reference |
|-------------------------------|------------------------------|-------------------------------|----------|-----------|
| Prostate<br>Cancer<br>Lesions | 10.98                        | 15.51                         | +41.3%   | [2][8]    |
| Liver                         | Increased over time          | -                             | -        | [2]       |
| Spleen                        | Increased over time          | -                             | -        | [2]       |
| Blood Pool                    | Decreased over time          | -                             | -        | [2][9]    |

| Urinary Bladder | Decreased over time | - | - |[2] |

Table 2: Recommended Imaging Protocol Parameters



| Parameter                | Recommended<br>Value                  | Rationale                                                                                        | Reference   |
|--------------------------|---------------------------------------|--------------------------------------------------------------------------------------------------|-------------|
| Administered<br>Activity | ~4 MBq/kg                             | Provides sufficient signal for high-quality images.                                              | [1][13][14] |
| Uptake Time              | 120 - 180 minutes                     | Allows for favorable tumor-to-background ratios due to tracer clearance from background tissues. | [6][7]      |
| Acquisition Time         | ~2 min/bed position<br>(for 4 MBq/kg) | Achieves an optimal activity time product (AT) of ~8 for good CNR and low noise.                 | [13][14]    |

| Reconstruction | BSREM with  $\beta$  value of 700-900 | Enhances image contrast and reduces noise compared to standard reconstruction. |[13][14] |

# **Experimental Protocols**Protocol 1: Optimized Patient Imaging for High TBR

This protocol is based on findings that delayed imaging and specific reconstruction techniques improve image quality.

- Patient Preparation:
  - Patients should be well-hydrated.
  - No specific fasting requirements are generally needed.
  - Patients should be asked to void immediately before the scan to minimize bladder activity.
- Radiotracer Administration:



- Administer approximately 4.0 MBq/kg of 18F-PSMA-1007 intravenously.[1][13]
- · Uptake Period:
  - The patient should rest for an uptake period of 120 minutes.[1][13]
- Image Acquisition:
  - Perform a whole-body PET/CT scan from the mid-thigh to the base of the skull.[1]
  - Use an acquisition time of 2-3 minutes per bed position.[15]
- Image Reconstruction:
  - Reconstruct the PET images using a BSREM algorithm.[1][13][14]
  - Utilize a β value in the range of 700-900 for optimal noise and contrast.[13][14]
  - Include time-of-flight and point spread function modeling in the reconstruction.

# Visualizations Diagrams of Workflows and Pathways





Click to download full resolution via product page

Caption: Optimized workflow for 18F-PSMA-1007 PET/CT imaging.





Click to download full resolution via product page

Caption: Simplified 18F-PSMA-1007 uptake pathways.





Click to download full resolution via product page

Caption: Troubleshooting logic for low TBR in 18F-PSMA-1007 imaging.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-PSMA-1007 PET/CT at 60 and 120 minutes in patients with prostate cancer: biodistribution, tumour detection and activity kinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal unspecific bone uptake on [18F]-PSMA-1007 PET: a multicenter retrospective evaluation of the distribution, frequency, and quantitative parameters of a potential pitfall in prostate cancer imaging PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-PSMA-1007 PET/CT uptake in multiple angiolipomas caused by PSMA expression in capillaries: a case report Wang Translational Andrology and Urology [tau.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging [frontiersin.org]
- 11. Biphasic contrast-enhanced [18F]PSMA-1007 PET/CT imaging to improve the detection of local relapse of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of PET protocol and interrater reliability of 18F-PSMA-11 imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]





To cite this document: BenchChem. [Enhancing tumor-to-background ratio in 18F-PSMA-1007 imaging]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b11934056#enhancing-tumor-to-background-ratio-in-18f-psma-1007-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com